1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl-
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Overview
Description
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- is an organic compound with a unique structure that combines the properties of both indanone and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A similar compound with a simpler structure, lacking the methyl and phenyl groups.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: Another related compound with additional methyl groups.
Uniqueness
1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62907-55-5 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-13-9-5-6-10-14(13)16(17)15(11)12-7-3-2-4-8-12/h2-11,15H,1H3 |
InChI Key |
VCECZMYDOYVAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
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